![molecular formula C17H22O2Si B13767318 Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane CAS No. 53864-01-0](/img/structure/B13767318.png)
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane is a chemical compound known for its unique structure and properties It is a silane derivative with two 2-methylbut-3-yn-2-yl groups attached to a phenyl ring through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane typically involves the reaction of phenylsilane with 2-methylbut-3-yn-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhSiH3+2HOCH2C(CH3)2C≡CH→PhSi(OCH2C(CH3)2C≡CH)2CH3
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl ring and the alkyne groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a tool in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane involves its interaction with various molecular targets. The alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. The phenyl ring and silane moiety can interact with different substrates, facilitating a range of chemical transformations. The specific pathways depend on the context of its use, such as in catalysis or material synthesis.
Similar Compounds:
- (2-methylbut-3-yn-2-yl)benzene
- 2,2-dimethylbut-3-ynoxymethylbenzene
- 4-phenylbut-3-yn-2-ol
Comparison: this compound is unique due to the presence of two alkyne groups and a phenylsilane core. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, (2-methylbut-3-yn-2-yl)benzene lacks the silane moiety, which limits its applications in material science. Similarly, 2,2-dimethylbut-3-ynoxymethylbenzene does not have the same level of reactivity due to the absence of the phenylsilane core.
Eigenschaften
53864-01-0 | |
Molekularformel |
C17H22O2Si |
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
methyl-bis(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-8-16(3,4)18-20(7,19-17(5,6)9-2)15-13-11-10-12-14-15/h1-2,10-14H,3-7H3 |
InChI-Schlüssel |
PNKQRVQGFJBKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)O[Si](C)(C1=CC=CC=C1)OC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.